3,7,11,15-Tetramethyl-2-hexadecenyl (9Z,12Z)-octadeca-9,12-dienoate
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Overview
Description
3,7,11,15-Tetramethyl-2-hexadecenyl (9Z,12Z)-octadeca-9,12-dienoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its long carbon chain with multiple double bonds and methyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15-Tetramethyl-2-hexadecenyl (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of 9,12-octadecadienoic acid with 3,7,11,15-tetramethyl-2-hexadecen-1-ol. The reaction is usually carried out under acidic conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3,7,11,15-Tetramethyl-2-hexadecenyl (9Z,12Z)-octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated compounds, saturated derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,7,11,15-Tetramethyl-2-hexadecenyl (9Z,12Z)-octadeca-9,12-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and other organic reactions.
Biology: The compound’s structural properties make it useful in studying lipid metabolism and membrane dynamics.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and antioxidant properties, is ongoing.
Industry: It is used in the formulation of specialty chemicals and materials, including lubricants and surfactants
Mechanism of Action
The mechanism by which 3,7,11,15-Tetramethyl-2-hexadecenyl (9Z,12Z)-octadeca-9,12-dienoate exerts its effects involves interactions with cellular membranes and enzymes. Its long carbon chain and multiple double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the compound can interact with enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 9,12-Octadecadienoic acid (9Z,12Z)-, (2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl ester
- 9,12,15-Octadecatrienoic acid, (2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl ester
Uniqueness
Compared to similar compounds, 3,7,11,15-Tetramethyl-2-hexadecenyl (9Z,12Z)-octadeca-9,12-dienoate is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties. These structural features make it particularly valuable for studying complex organic reactions and developing specialized industrial applications .
Properties
CAS No. |
94424-70-1 |
---|---|
Molecular Formula |
C38H70O2 |
Molecular Weight |
559.0 g/mol |
IUPAC Name |
[(E)-3,7,11,15-tetramethylhexadec-2-enyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C38H70O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31-38(39)40-33-32-37(6)30-24-29-36(5)28-23-27-35(4)26-22-25-34(2)3/h11-12,14-15,32,34-36H,7-10,13,16-31,33H2,1-6H3/b12-11-,15-14-,37-32+ |
InChI Key |
AZVBWBSWMFXNTB-KCHHVMBCSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
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